2-Hexyl-3-methylmaleic Anhydride

Description

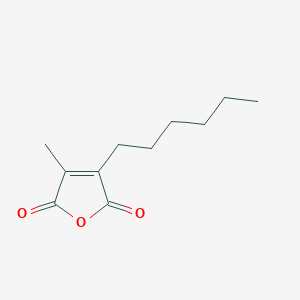

Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-4-methylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-4-5-6-7-9-8(2)10(12)14-11(9)13/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYHBWSPMUSNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456173 | |

| Record name | 2,5-Furandione, 3-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75052-75-4 | |

| Record name | 2-Hexyl-3-methylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXYL-3-METHYLMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX30JT6S7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes

Established Laboratory Syntheses of 2-Hexyl-3-methylmaleic Anhydride (B1165640)

While a dedicated, optimized synthesis for 2-Hexyl-3-methylmaleic Anhydride is not prevalent in primary literature, its synthesis can be extrapolated from established methods for analogous substituted maleic anhydrides. These routes often rely on the construction of a substituted succinic acid derivative, followed by a dehydration/cyclization step.

A plausible and established route for creating the carbon skeleton of this compound involves a condensation reaction, such as the Stobbe condensation. This reaction is effective for forming carbon-carbon bonds with derivatives of succinic acid.

For instance, a potential pathway could involve the condensation of a ketone, such as 2-octanone (B155638) (to provide the hexyl group and one of the ring carbons), with diethyl succinate. The reaction, typically carried out in the presence of a strong base like sodium hydride or potassium t-butoxide, would yield a substituted itaconate half-ester. Subsequent steps would involve hydrolysis of the ester, isomerization of the double bond into the thermodynamically more stable endocyclic position to form the maleic acid precursor, followed by dehydration to yield the target anhydride.

Another relevant condensation approach involves the reaction of succinic acid derivatives with formaldehyde (B43269) over oxide catalysts to produce citraconic anhydride (methylmaleic anhydride). psu.edu This vapor-phase catalytic method, which has been shown to be effective with catalysts like alumina (B75360) and aluminum phosphate, could theoretically be adapted by using more complex aldehydes and starting materials to build the desired substitution pattern. psu.edu

Chemoselective and Regioselective Synthetic Strategies for Substituted Maleic Anhydrides

Achieving the specific 2-hexyl-3-methyl substitution pattern necessitates high degrees of chemo- and regioselectivity. A powerful strategy for the selective synthesis of substituted maleic anhydrides involves the free-radical alkylation of a pre-functionalized maleic anhydride core, such as 2,3-dichloromaleic anhydride.

This approach allows for the stepwise introduction of different alkyl groups. For the synthesis of this compound, this could be envisioned as a two-step process:

First Alkylation: A selective mono-alkylation of 2,3-dichloromaleic anhydride with a source of hexyl radicals would yield 2-chloro-3-hexylmaleic anhydride. The selectivity of this step is crucial and can be influenced by reaction kinetics and the choice of radical initiator.

Second Alkylation: The remaining chlorine atom would then be substituted by a methyl group using a methyl radical source.

This method offers a high degree of control over the final substitution pattern, making it a viable strategy for producing asymmetrically substituted maleic anhydrides. Research in this area has led to the development of cost-effective and time-efficient preparative methods. The table below summarizes findings for the synthesis of various substituted maleic anhydrides using a similar radical-based approach.

| Starting Material | Reagent | Product | Yield (%) |

| 2,3-Dichloromaleic anhydride | Cyclohexane | 2-Chloro-3-cyclohexylmaleic anhydride | 98 |

| 2,3-Dichloromaleic anhydride | Toluene | 2-Chloro-3-benzylmaleic anhydride | 98 |

| 2-Chloro-3-cyclohexylmaleic anhydride | Toluene | 2-Benzyl-3-cyclohexylmaleic anhydride | 95 |

This interactive table summarizes the yields of substituted maleic anhydrides synthesized via free-radical alkylation of 2,3-dichloromaleic anhydride, demonstrating the viability of this regioselective strategy. Data sourced from LookChem.

Exploration of Novel Synthetic Pathways

Research into maleic anhydride derivatives, often inspired by complex natural products known as maleidrides, has opened doors to novel synthetic strategies. nih.govnih.gov Many of these natural products are biosynthesized through the dimerization of substituted maleic anhydride monomers. nih.gov A biomimetic approach, mimicking these natural pathways, could offer a novel route. For example, the synthesis of a this compound monomer could be followed by a controlled dimerization or other transformation, inspired by the assembly of nonadride or heptadride natural product skeletons. nih.gov

Another innovative route involves the Diels-Alder reaction. wikipedia.org While classically used with maleic anhydride as the dienophile, a novel strategy could involve designing a substituted furan (B31954) and a dienophile that, after a Diels-Alder cycloaddition and subsequent dehydration or retro-Diels-Alder reaction, would yield the desired substituted maleic anhydride. A process for producing phthalic anhydride from furan and maleic anhydride involves a Diels-Alder reaction followed by dehydration, showcasing the potential of this sequence. rsc.org Adapting this by using substituted precursors could provide a novel pathway to the target molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry. The production of the parent maleic anhydride has already seen a significant industrial shift from the oxidation of benzene (B151609) to the less toxic n-butane, a landmark example of green chemistry in bulk chemical production. mtu.edu

These principles can be extended to the synthesis of its derivatives:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. tandfonline.comtandfonline.com Condensation and cycloaddition reactions are often highly atom-economical.

Use of Safer Chemicals and Solvents: The choice of solvents and reagents is critical. Efforts to replace hazardous solvents like benzene or dimethylformamide (DMF) with greener alternatives such as dimethyl sulfoxide (B87167) (DMSO) or performing reactions under solvent-free conditions are key considerations. mcpherson.eduncsu.edu

Renewable Feedstocks: A significant advancement in green chemistry is the production of chemical building blocks from biomass. Maleic anhydride itself can be produced via the oxidation of furfural (B47365), which is derived from agricultural waste. chemistryviews.org A truly "green" synthesis of this compound would ideally start from such renewable precursors.

Catalysis: The use of efficient catalysts, such as the vanadium phosphorous oxide (VPO) catalysts used for furfural oxidation, can reduce energy consumption and waste by enabling reactions under milder conditions with higher selectivity. chemistryviews.org Heterogeneous catalysts are particularly advantageous as they can be easily separated and reused. researchgate.net

The table below outlines key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevent Waste | Utilize high-yield, selective catalytic routes to minimize byproduct formation. |

| Atom Economy | Employ addition reactions (e.g., Diels-Alder) and condensation reactions that incorporate most atoms from the reactants into the product. |

| Less Hazardous Synthesis | Replace hazardous reagents and solvents (e.g., benzene) with safer alternatives. mtu.edu |

| Design for Energy Efficiency | Develop catalytic processes that operate at lower temperatures and pressures. tandfonline.comtandfonline.com |

| Use of Renewable Feedstocks | Start from biomass-derived precursors like furfural instead of petroleum-based feedstocks. chemistryviews.org |

This interactive table highlights the application of core green chemistry principles to the synthesis of this compound and its precursors. Data sourced from multiple green chemistry reports. mtu.edutandfonline.comtandfonline.comchemistryviews.org

Chemical Reactivity and Derivative Synthesis

Reactions Involving the Cyclic Anhydride (B1165640) Functionality

The anhydride group is highly susceptible to attack by nucleophiles, leading to the opening of the five-membered ring. This reactivity is central to the derivatization of the molecule.

The reaction of maleic anhydride derivatives with nucleophiles, particularly amines, is a key method for creating functionalized molecules. acs.org This process can lead to different products depending on the reaction conditions and the nature of the amine. acs.orgfsu.edu

Under mild conditions, such as heating at 40-70 °C, the reaction of a poly(maleic anhydride) copolymer with an amine (H₂N-R) typically results in a ring-opening transformation. acs.orgfsu.edu This reaction produces a maleamic acid derivative, where one of the anhydride's carbonyl carbons is converted to a carboxylic acid and the other forms an amide bond with the nucleophile. fsu.edu

However, if the reaction is conducted at higher temperatures, for instance, under refluxing conditions in a solvent like dimethylformamide (DMF), a substitution reaction yielding a cyclic imide can occur. acs.orgfsu.edu This process involves the initial ring-opening followed by a dehydration step that closes the ring to form a stable, five-membered imide. uu.nl The use of a protic solvent or the addition of thionyl chloride (SOCl₂) can also promote the formation of the cyclic imide, although the transformation may be partial, leaving some carboxyl groups. acs.orgfsu.edu

The type of amine used also influences the reaction outcome. Studies on 2-propionic-3-methylmaleic anhydride, a structurally similar compound, show that primary amines can lead to the formation of irreversible imide bonds. nih.gov In contrast, secondary amines, when conjugated to the anhydride, can be released under acidic conditions, demonstrating a pH-responsive cleavage. nih.gov This pH sensitivity is attributed to the specific structure of the resulting maleamic acid amide. rsc.org Recent research has shown that conducting the reaction with primary aliphatic amines in specific solvents like diethyl ether can favor the formation of the pH-sensitive ring-opened amide structures by causing the product to precipitate out of the solution, thereby preventing the subsequent cyclization to the stable imide. rsc.org

Table 1: Influence of Reaction Conditions on Amine Conjugation with Maleic Anhydride Derivatives

| Condition | Reactants | Predominant Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| Mild Temperature (40-70°C) | Poly(maleic anhydride), Amine | Ring-opened Amide (Maleamic Acid) | Ring-opening is the favored transformation. | acs.orgfsu.edu |

| High Temperature (Reflux) | Poly(maleic anhydride), Amine | Cyclic Imide | High temperatures promote ring-closing to the imide. | acs.orgfsu.edu |

| Amine Type | 2-propionic-3-methylmaleic anhydride, Primary Amine | Irreversible Imide | Primary amines tend to form stable imide structures. | nih.gov |

| Amine Type | 2-propionic-3-methylmaleic anhydride, Secondary Amine | Reversible Amide | Conjugates with secondary amines can be cleaved by acidification. | nih.gov |

This table is generated based on studies of various maleic anhydride derivatives to illustrate general reactivity principles applicable to 2-Hexyl-3-methylmaleic Anhydride.

Similar to amine conjugation, the anhydride ring can be opened by alcohols to form esters. This reaction typically proceeds through the formation of a monoester, where one carbonyl group is esterified and the other becomes a carboxylic acid. The formation of amides and esters from anhydrides is a fundamental transformation in organic synthesis. researchgate.nettcichemicals.com

The synthesis of esters can be achieved by reacting the anhydride with an alcohol, often in the presence of a catalyst. For instance, the reaction of poly(maleic anhydride-co-vinyl-2-pyrrolidone) with various aliphatic alcohols was carried out in dimethyl sulfoxide (B87167) (DMSO) at 100°C, using 4-dimethylaminopyridine (B28879) (4-DAMP) as a catalyst, to yield the corresponding ester derivatives. researchgate.net

Amide formation follows a similar pathway, where amines attack the carbonyl carbon. masterorganicchemistry.com The direct condensation of carboxylic acids (formed upon anhydride hydrolysis) or the direct reaction with the anhydride itself can be facilitated by coupling reagents or specific reaction conditions to produce amides. researchgate.net The choice between esterification and amidation can be controlled sequentially, allowing for the synthesis of diverse ester, amide, and peptide analogs. researchgate.net

Reactions of the Alkene Functionality

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the two adjacent carbonyl groups. This electronic feature makes it a good substrate for specific types of addition reactions. researchgate.net

Maleic anhydride and its derivatives are well-known as potent dienophiles in the Diels-Alder reaction, a powerful tool for forming six-membered rings. researchgate.netorganicreactions.org This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, resulting in a cyclohexene (B86901) derivative. researchgate.netzbaqchem.com The reaction proceeds in a concerted fashion through a cyclic transition state. zbaqchem.com

The reactivity of the maleic anhydride dienophile can be influenced by its substituents. While specific studies on this compound are limited, research on other substituted maleic anhydrides shows that electronic and steric factors play a crucial role. researchgate.net For example, the reaction of N-phenylmaleimide derivatives (formed from maleic anhydride) with dienes like 2,5-dimethylfuran (B142691) is a common experiment to demonstrate this reaction. tandfonline.com The Diels-Alder reaction offers a method to construct complex cyclic systems, and it has been applied in the synthesis of a wide range of products. researchgate.netzbaqchem.com

Table 2: Examples of Diels-Alder Reactions with Maleic Anhydride Derivatives

| Dienophile | Diene | Product Type | Reaction Conditions | Reference(s) |

|---|---|---|---|---|

| Maleic Anhydride | Anthracene | Anthracene Adduct | Thermal | zbaqchem.com |

| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | Cyclohexene Derivative | Reflux (92-94°C), 60 min | tandfonline.com |

This table provides general examples of Diels-Alder reactions to illustrate the utility of the maleic anhydride scaffold as a dienophile.

The electron-deficient nature of the alkene bond in maleic anhydride derivatives makes it susceptible to certain types of addition reactions, though its reactivity differs from electron-rich alkenes. researchgate.net

Electrophilic Additions: While typical electrophilic additions (like the addition of HX) are more common for electron-rich alkenes, the double bond in maleic anhydride can still react. libretexts.org The reaction involves an initial attack by an electrophile on the pi electrons of the double bond. libretexts.orgdalalinstitute.com However, the strong electron-withdrawing character of the anhydride moiety deactivates the double bond towards many common electrophiles.

Radical Additions: The alkene is an excellent trap for nucleophilic radicals. For instance, thiomaleic anhydride, a related compound, reacts very efficiently with alkyl radicals. nih.gov This reactivity suggests that this compound could also participate in free-radical additions, where a radical species adds across the double bond. This process typically involves an initiation step to generate the radical, a propagation step where the radical adds to the alkene, and a termination step. dalalinstitute.com

Rational Design and Synthesis of Functionalized Derivatives

The anhydride ring of this compound is a versatile precursor for a wide array of functionalized derivatives. Reaction with nucleophiles such as alcohols, amines, and thiols can open the ring to form mono- or di-substituted derivatives. These reactions can be used to introduce a variety of functional groups, including those that can impart specific properties like fluorescence, biocompatibility, or the ability to participate in further chemical reactions. The synthesis of styrene-maleic anhydride copolymer derivatives by reacting the anhydride unit with various nucleophiles has been reported to create new lipid disk nanoparticle-forming species. nih.gov This highlights the potential for creating a diverse range of functional molecules from this compound.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of the Compound and its Derivatives

Spectroscopic methods are indispensable for the detailed structural analysis of 2-Hexyl-3-methylmaleic Anhydride (B1165640) and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer a complete picture of the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For maleic anhydride derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the alkyl chain and the methyl group attached to the furan-2,5-dione ring.

Similarly, the ¹³C NMR spectrum would show a series of peaks corresponding to the six carbon atoms of the hexyl chain, the methyl carbon, and the four carbons of the maleic anhydride ring, including the two carbonyl carbons which appear at a characteristic downfield shift.

A supporting information document for a study on furan (B31954) products provides ¹H and ¹³C NMR data for various substituted furans, which can serve as a reference for interpreting the spectra of related compounds. rsc.org For instance, the chemical shifts of alkyl and methyl groups on a furan ring system are detailed, offering a basis for predicting the spectral features of 2-Hexyl-3-methylmaleic Anhydride. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~165-175 |

| Olefinic Carbons | - | ~130-145 |

| -CH₂- (alpha to ring) | ~2.2-2.6 (triplet) | ~25-30 |

| -(CH₂)₄- | ~1.2-1.6 (multiplet) | ~22-32 |

| -CH₃ (hexyl) | ~0.9 (triplet) | ~14 |

| -CH₃ (ring) | ~2.0 (singlet) | ~10-15 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the most prominent features in the IR spectrum are the characteristic stretching vibrations of the anhydride group. Cyclic anhydrides typically show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. These bands are expected to appear in the region of 1750-1850 cm⁻¹.

The spectrum would also display C-H stretching vibrations from the hexyl and methyl groups at around 2850-3000 cm⁻¹, and C-H bending vibrations at lower wavenumbers. The C=C double bond of the maleic anhydride ring will also give rise to a stretching vibration, typically in the 1630-1680 cm⁻¹ region.

A study on the synthesis and characterization of polymer-metal complexes derived from modified poly(styrene-alt-maleic anhydride) provides examples of IR spectra for related anhydride-containing structures, showing the characteristic carbonyl peaks. mdpi.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Anhydride C=O | Symmetric Stretch | ~1820-1870 |

| Anhydride C=O | Asymmetric Stretch | ~1750-1800 |

| Alkene C=C | Stretch | ~1630-1680 |

| Alkyl C-H | Stretch | ~2850-3000 |

| Anhydride C-O-C | Stretch | ~1200-1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation patterns. For this compound (molar mass: 196.24 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 196. chemicalbook.com

Fragmentation of the molecular ion would likely involve the loss of the hexyl group, the methyl group, or parts of the anhydride ring, such as CO and CO₂. These fragmentation patterns provide confirmatory evidence for the compound's structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, further confirming the elemental composition. rsc.org

Chromatographic Analysis for Identification and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification and purity assessment of the compound. While a specific GC-MS analysis for this compound is not detailed in the provided search results, the technique is standard for the analysis of similar organic molecules.

Characterization of Polymeric and Conjugated Materials

This compound can be incorporated into polymers to create materials with specific functionalities. The characterization of these polymeric and conjugated materials is crucial to understanding their properties and potential applications.

A study on polymerizable 2-propionic-3-methylmaleic anhydrides as a macromolecular carrier platform demonstrates the utility of similar anhydride-containing monomers in creating functional polymers. nih.gov In this research, monomers with pendant 2-propionic-3-methylmaleic anhydride groups were polymerized via reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov The resulting polymers could be derivatized with amines to create hydrophilic polymers with pH-responsive drug release capabilities. nih.gov

The characterization of such polymers would involve techniques like:

Size Exclusion Chromatography (SEC) to determine the molecular weight and molecular weight distribution of the polymer chains.

NMR Spectroscopy to confirm the incorporation of the anhydride monomer into the polymer backbone and to characterize any subsequent modifications.

FTIR Spectroscopy to monitor the presence of the anhydride functional groups and their reactions.

Thermal Analysis Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability and phase transitions of the polymeric materials. A study on polymer-metal complexes of modified poly(styrene-alt-maleic anhydride) illustrates the use of TGA to assess thermal stability. mdpi.com

The synthesis and characterization of biodegradable elastomers have also been reported where maleic anhydride is a key component in the pre-polymer synthesis, highlighting the role of this functional group in creating crosslinked networks. nih.gov

Dynamic Mechanical Thermal Analysis (DMTA) for Thermal Properties of Copolymers

DMTA is instrumental in determining the viscoelastic properties of polymers as a function of temperature and frequency. This analysis provides critical information about the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is a key parameter for defining the service temperature range of a polymeric material.

A study on the chemical modification of maleic anhydride (MAN) copolymers with 2-amino ethyl benzoate (B1203000) highlights the impact on the glass transition temperature. The DMTA results from this study are summarized below:

| Copolymer | Tg before modification (°C) | Tg after modification (°C) |

| MAN-co-Methyl Methacrylate | 92 | 120 |

| MAN-co-Ethyl Methacrylate | 94 | 133 |

| MAN-co-Butyl Acrylate | - | 85 |

Source: Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups, Advanced Journal of Chemistry, Section A

The data clearly indicates that the modification of the anhydride groups leads to an increase in the glass transition temperature, suggesting a reduction in the free volume of the polymers and an increase in rigidity. It is reasonable to infer that copolymers of this compound would exhibit similar trends upon modification. The presence of the hexyl group would likely influence the baseline Tg of the unmodified copolymer due to its plasticizing effect.

Further research focusing on the synthesis and detailed DMTA characterization of copolymers specifically derived from this compound is warranted to fully elucidate the structure-property relationships and unlock the full potential of this versatile monomer.

Research Applications and Biological Activities of 2 Hexyl 3 Methylmaleic Anhydride and Its Derivatives

Advancements in Materials Science and Engineering

2-Hexyl-3-methylmaleic anhydride (B1165640) is gaining attention for its potential to create advanced materials with tailored functionalities. Its ability to be incorporated into polymer backbones and formulations allows for the development of new materials with specific, enhanced properties.

Role in the Production of Polymers, Copolymers, and Resins

2-Hexyl-3-methylmaleic anhydride serves as a key monomer and building block in the synthesis of a variety of polymers, copolymers, and resins. ontosight.ai Its reactive anhydride group facilitates its incorporation into polymer chains through various polymerization techniques. The presence of the hexyl and methyl groups on the maleic anhydride ring can influence the properties of the resulting polymer, such as its flexibility, solubility, and thermal characteristics.

The compound is listed as a potential cyclic organic anhydride for the production of polyurethane polymers, where it can be reacted with polyisocyanates and polysaccharides. google.comacs.org This suggests its role in creating complex polymer structures with potentially novel properties.

Formulation of Coatings and Adhesives with Tailored Properties

The application of this compound extends to the formulation of advanced coatings and adhesives. ontosight.ai When incorporated into latex compositions, which can be used to create paints, adhesives, films, and binders, it is suggested to contribute to improved properties of the final dried product. google.com These enhancements may include increased hardness, better dry time, and improved resistance to fading and blistering. google.com

In the context of polyurethane adhesives, the modification of polysaccharides with anhydrides like this compound is thought to improve the intrinsic strength and reinforcing capability of the adhesive formulation. google.com This is attributed to the excellent dispersibility induced by the anhydride modification and the potential for covalent grafting between the components. google.com

Development of Poly alpha-1,3-glucan Ester Derivatives

A significant area of research for this compound is in the chemical modification of polysaccharides, particularly poly alpha-1,3-glucan. google.comepo.org It is cited as one of several cyclic organic anhydrides that can be used to esterify poly alpha-1,3-glucan, yielding poly alpha-1,3-glucan ester compounds. google.comepo.org

This esterification process, which can also be applied to poly alpha-1,6-glucan, transforms the properties of the natural polymer, making it suitable for a broader range of applications. justia.com The resulting ester from the reaction with this compound would be poly alpha-1,3-glucan hexyl-methyl-maleate. epo.org These modified biopolymers are proposed for use in creating films, fibers, and as components in various composite materials. google.com

| Potential Reactant | Resulting Product | Proposed Applications |

| Poly alpha-1,3-glucan | Poly alpha-1,3-glucan hexyl-methyl-maleate | Films, Fibers, Coatings, Adhesives, Rubber Compositions google.comgoogle.comgoogle.com |

| Poly alpha-1,6-glucan | Poly alpha-1,6-glucan hexyl-methyl-maleate | Laundry and Dish Care Formulations justia.com |

| Polyisocyanates & Polyols | Polyurethane Polymers | Elastomers, Adhesives google.comacs.org |

Enhancement of Material Performance (e.g., mechanical properties, thermal stability, chemical resistance)

The incorporation of this compound and its derivatives into polymer systems is anticipated to enhance material performance. For instance, in polyurethane elastomers, the addition of polysaccharide derivatives, including those potentially made with this anhydride, is expected to result in uniform films with good mechanical properties such as tensile strength. google.comacs.org

When used as a component in rubber compositions, such as those for tires, the addition of modified polysaccharides can improve properties like rolling resistance while maintaining other physical characteristics. google.com The modification of polysaccharides with anhydrides is a key step in ensuring good compatibility and dispersion within the rubber matrix. google.com Similarly, latex formulations for coatings containing these modified polysaccharides are suggested to exhibit increased hardness. google.com

Intermediate in Complex Organic Synthesis

Beyond its role in materials science, this compound is a valuable intermediate in the field of organic chemistry, providing a scaffold for the synthesis of more complex molecules.

Precursor in Pharmaceutical and Agrochemical Synthesis

Due to its reactive nature, this compound is utilized as a key intermediate in the synthesis of various organic compounds. lookchem.com It has been specifically noted for its application in the pharmaceutical industry as an intermediate in the synthesis of certain drug compounds. ontosight.ai The anhydride functionality allows for reactions such as hydrolysis and amidation, enabling the construction of larger, more complex molecules with potential biological activity. ontosight.ai

While the compound has been identified in natural sources like raisins and almond hulls and has been isolated from fungi, its primary role in a laboratory and industrial setting is as a building block for further chemical synthesis. researchgate.netresearchgate.nettsri.or.th Its potential as a precursor for agrochemicals is suggested by the known biological activities of related compounds, though specific examples are not detailed in the available literature. researchgate.net

Building Block for Flavor and Fragrance Compounds

Currently, there is limited available scientific literature that documents the specific use of this compound as a building block for the synthesis of flavor and fragrance compounds. A related compound, citraconic anhydride (2-methylmaleic anhydride), is not recommended for use in either flavor or fragrance applications. thegoodscentscompany.com

Synthesis of Specialty Chemicals

Maleic anhydride and its derivatives are recognized for their utility in synthesizing a range of specialty chemicals due to the reactivity of the anhydride group. sigmaaldrich.com These derivatives can serve as crosslinking agents to improve the mechanical and thermal properties of polymers. sigmaaldrich.com While specific applications for this compound are not extensively detailed, its deuterated form, this compound-d3, is available as a biochemical for use in proteomics research. scbt.com This indicates its role as a specialized tool in analytical chemistry.

Investigations into Biological Activity and Biomedical Potential

Extensive research has been conducted to identify the sex pheromone components of the navel orangeworm, Amyelois transitella, a significant agricultural pest. nih.govresearchgate.net These studies have successfully identified a multi-component pheromone blend that is highly attractive to male moths. nih.govalmondboard.com The identified blend includes (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene. nih.gov Other minor components have also been identified, such as (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene. nih.gov However, based on the available research, this compound is not identified as a component of the navel orangeworm's sex pheromone. nih.govresearchgate.netnih.govresearchgate.net The development of effective synthetic lures for monitoring and mating disruption strategies has been a key challenge, with research focusing on the stability and correct ratio of the identified natural pheromone components. almondboard.com

Table 1: Key Components of the Navel Orangeworm Sex Pheromone

| Component Name | Chemical Formula | Type | Role in Attraction |

| (11Z,13Z)-hexadecadienal | C16H28O | Type I | Major Component nih.govalmondboard.com |

| (11Z,13Z)-hexadecadien-1-ol | C16H30O | Type I | Key Component nih.gov |

| (11Z,13E)-hexadecadien-1-ol | C16H30O | Type I | Key Component nih.gov |

| (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | C23H36 | Type II | Key Component nih.gov |

| (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene | C25H40 | Type II | Minor Component nih.gov |

A derivative of this compound, namely 2-carboxymethyl-3-hexylmaleic acid anhydride, has been identified as a naturally occurring metabolite with notable biological activity. nih.govnih.gov This compound was isolated from the fungus Aspergillus tubingensis and has demonstrated antifungal properties. nih.govnih.gov

Research into the antifungal properties of maleic anhydride derivatives has revealed significant activity against various fungi. nih.govnih.govmercer.edu A study involving extracts from the marine sponge-associated fungus Aspergillus tubingensis identified 2-carboxymethyl-3-hexylmaleic acid anhydride as an active antifungal agent against Neurospora crassa. nih.govnih.gov This compound was found to inhibit the growth of N. crassa with a minimum inhibitory concentration (MIC) of 207 μM and also caused alterations in hyphal morphology. nih.govnih.gov

Further investigation into the mechanism of action in N. crassa led to the identification of a gene, designated mas-1, which confers sensitivity to this anhydride. nih.govnih.gov The protein product of this gene, MAS1, is a cytosolic protein. nih.gov Mutant strains of N. crassa lacking the mas-1 gene (∆mas-1) exhibited increased tolerance to the antifungal compound. nih.govnih.gov The ∆mas-1 strain also showed increased tolerance to the chitin (B13524) synthase inhibitor polyoxin (B77205) D, and the expression of chitin synthase genes was significantly elevated in this mutant. nih.gov This suggests that the MAS1 protein is involved in the regulation of cell wall biosynthesis and that the antifungal anhydride may interfere with this process. nih.gov

**Table 2: Antifungal Activity of Maleic Anhydride Derivatives against *Neurospora crassa***

| Compound | Source | Target Organism | Minimum Inhibitory Concentration (MIC) |

| 2-carboxymethyl-3-hexylmaleic acid anhydride | Aspergillus tubingensis | Neurospora crassa | 207 μM nih.govnih.gov |

| Tubingenoic anhydride A | Aspergillus tubingensis | Neurospora crassa | 330 μM nih.govnih.gov |

Derivatives of this compound are being explored for advanced biomedical applications, specifically in the design of smart drug delivery systems. nih.govnih.govresearchgate.net Researchers have synthesized methacrylamide-based polymers with pendant 2-propionic-3-methylmaleic anhydride groups. nih.govresearchgate.net These polymers serve as a versatile platform for the pH-triggered delivery of immunodrugs. nih.gov

The anhydride groups on the polymer backbone can react with primary or secondary amines of drug molecules. nih.gov While conjugation with primary amines tends to form stable imide bonds, secondary amines form conjugates that are labile under acidic conditions. nih.gov This pH-responsiveness is highly advantageous for targeted drug release within the acidic environment of cellular endosomes or lysosomes after internalization. nih.govnih.gov

In one application, these polymers were functionalized with a cholesteryl end group to form amphiphiles that can be conjugated with Toll-like receptor (TLR) 7/8 agonists. nih.govresearchgate.net After subcutaneous injection, these polymer-drug conjugates efficiently drained to the lymph nodes. nih.gov The mildly acidic environment within the lymph nodes triggered the release of the immunostimulatory drug, leading to enhanced maturation of antigen-presenting cells. nih.gov This targeted and controlled release mechanism demonstrates the potential of these maleic anhydride-based polymers to improve the efficacy and safety of immunotherapies. nih.govnih.gov

Role of Related Metabolites in Plant Growth Promotion

While direct studies on this compound as a plant growth promoter are not extensively documented, the broader context of its producing organisms, particularly endophytic fungi, provides significant insights. Endophytic fungi, which reside within plant tissues without causing disease, are known to engage in symbiotic relationships that can enhance plant growth and resilience. nih.govfrontiersin.org These fungi produce a diverse array of secondary metabolites that contribute to these beneficial effects. nih.gov

Fungi of the genus Chaetomium, known producers of chaetomellic anhydride, have been identified as plant growth-promoting fungi (PGPF). nih.govnih.gov For instance, Chaetomium globosum has been shown to colonize plant roots and promote growth in various species, including cucumber. nih.govmdpi.com The mechanisms behind this growth promotion are complex and often involve the secretion of phytohormones such as auxins (like indole-3-acetic acid, IAA), gibberellins (B7789140) (GAs), and cytokinins (ZT), as well as other bioactive compounds that can improve nutrient uptake and stress tolerance in the host plant. nih.govnih.govmdpi.com

Table 1: Plant Growth-Promoting Fungi and their Effects

| Fungal Genus/Species | Host Plant Interaction | Growth-Promoting Mechanisms |

| Chaetomium globosum | Colonizes cucumber roots | Production of IAA, GAs, ZT; enhancement of nutrient uptake nih.govmdpi.com |

| Endophytic Fungi (General) | Symbiotic relationship with various plants | Secretion of phytohormones, improved stress tolerance, enhanced nutrient acquisition nih.govfrontiersin.org |

Contribution to Natural Product Chemistry and Biosynthesis Studies (e.g., Chaetomellic Anhydride)

The discovery and study of this compound and its derivatives, most notably chaetomellic anhydride A and B, have made significant contributions to the field of natural product chemistry. These compounds belong to a class of bioactive molecules characterized by a maleic anhydride functional group, which is relatively rare in nature. researchgate.netnih.gov Their isolation from various fungal species, such as Chaetomella and Phoma, has expanded our understanding of the chemical diversity of fungal metabolites. researchgate.net

The biosynthesis of chaetomellic anhydrides is a subject of considerable interest. These compounds are polyketide-based, meaning they are synthesized from simple acyl-CoA precursors through a series of condensation reactions catalyzed by polyketide synthases (PKSs). nih.gov The biosynthesis of maleidrides, the larger family to which chaetomellic anhydrides belong, involves the dimerization of two monomer units. nih.gov The study of these biosynthetic pathways provides valuable insights into the enzymatic machinery that fungi use to create complex and biologically active molecules. researchgate.netnih.gov

Furthermore, the total synthesis of chaetomellic anhydrides has been a target for organic chemists. acs.org The development of synthetic routes to these molecules not only confirms their proposed structures but also allows for the production of analogues for further biological evaluation. These synthetic efforts often lead to the discovery of novel chemical reactions and strategies. acs.org

Table 2: Key Compounds in the Chaetomellic Anhydride Family

| Compound | Producing Organism (Example) | Significance |

| Chaetomellic Anhydride A | Chaetomella sp. | Potent enzyme inhibitor, focus of biosynthesis and synthesis studies researchgate.netacs.org |

| Chaetomellic Anhydride B | Chaetomella sp. | Structurally related to Chaetomellic Anhydride A, contributes to understanding of natural product diversity researchgate.net |

Enzyme Inhibition Studies and Structure-Activity Relationships of Analogues

A primary focus of research on chaetomellic anhydride and its analogues has been their potent and selective enzyme inhibitory activity. researchgate.net Chaetomellic anhydride A is a well-established inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of the Ras protein. researchgate.net Since mutated Ras proteins are implicated in a significant percentage of human cancers, FTase inhibitors are of great interest as potential anticancer agents. researchgate.netnih.gov

The structure-activity relationship (SAR) of chaetomellic anhydride analogues has been investigated to understand the key structural features required for FTase inhibition. These studies have revealed the importance of both the maleic anhydride ring and the lipophilic alkyl side chain for potent inhibitory activity. nih.gov

Key findings from SAR studies include:

The Maleic Anhydride Ring: This moiety is crucial for binding to the enzyme. Modifications to the anhydride can significantly alter inhibitory potency. nih.gov

The Alkyl Side Chain: The length and nature of the alkyl side chain influence the lipophilicity of the molecule, which in turn affects its ability to interact with the hydrophobic pockets of the enzyme's active site. nih.gov

The development of synthetic analogues has allowed for a more detailed exploration of these relationships. By systematically altering different parts of the molecule, researchers can map the pharmacophore and design more potent and selective inhibitors. nih.govnih.gov These studies are not only important for the development of new therapeutic agents but also contribute to a fundamental understanding of enzyme-inhibitor interactions.

Table 3: Enzyme Inhibition by Chaetomellic Anhydride and Analogues

| Compound/Analogue Type | Target Enzyme | Key Structural Features for Activity |

| Chaetomellic Anhydride A | Farnesyltransferase (FTase) | Intact maleic anhydride ring, appropriate length of the hexyl side chain researchgate.netnih.gov |

| Synthetic Analogues | Farnesyltransferase (FTase) | Variations in the alkyl chain and modifications to the anhydride ring to probe SAR nih.govnih.gov |

Theoretical and Computational Studies

Elucidation of Reaction Mechanisms and Pathways

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers, thereby elucidating preferred reaction pathways. The reactivity of the maleic anhydride (B1165640) core in 2-Hexyl-3-methylmaleic Anhydride is dominated by the electrophilic nature of its carbonyl carbons and the reactivity of the carbon-carbon double bond.

General reaction mechanisms applicable to maleic anhydrides, and by extension to this compound, include nucleophilic acyl substitution, cycloadditions, and radical reactions. libretexts.orgrsc.org

Nucleophilic Acyl Substitution: This is a fundamental reaction of acid anhydrides. libretexts.orgyoutube.com The process is typically initiated by the attack of a nucleophile (e.g., an alcohol or amine) on one of the carbonyl carbons. libretexts.org This leads to a tetrahedral intermediate, followed by the departure of the carboxylate leaving group. libretexts.orgyoutube.com Computational models, such as those employing Density Functional Theory (DFT), can be used to calculate the energy profile of this pathway. For instance, the reaction with an amine to form an amide involves the nucleophilic attack of the amine, a proton transfer step, and the cleavage of the C-O bond in the anhydride ring. libretexts.org

A simplified representation of the steps in nucleophilic acyl substitution is:

Nucleophilic Attack: The nucleophile adds to an electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: A short-lived, high-energy intermediate is formed.

Leaving Group Departure: The ring opens, and a carboxylate group is eliminated to reform a carbonyl double bond. libretexts.org

Ene Reaction and Diels-Alder Cycloaddition: The electron-deficient double bond of the maleic anhydride moiety can participate in pericyclic reactions. The ene reaction involves the reaction with an alkene containing an allylic hydrogen, while the Diels-Alder reaction is a [4+2] cycloaddition with a conjugated diene. rsc.org Quantum chemical calculations can predict the stereoselectivity and regioselectivity of these reactions, which are governed by the frontier molecular orbitals (HOMO and LUMO) of the reactants.

Radical Grafting: this compound can be grafted onto polymer backbones via radical reactions. rsc.orgresearchgate.net Computational studies can model the initiation step, where a radical is generated on the polymer chain, and the subsequent addition of this macroradical to the double bond of the maleic anhydride. researchgate.net These models help in understanding the efficiency of grafting and the potential for side reactions.

Below is a hypothetical data table representing calculated activation energies for different reaction pathways involving a model maleic anhydride, illustrating the type of data generated from computational studies.

| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Maleic Anhydride + Methylamine | DFT (B3LYP/6-31G) | 12.5 |

| Diels-Alder Cycloaddition | Maleic Anhydride + 1,3-Butadiene | DFT (B3LYP/6-31G) | 15.8 |

| Ene Reaction | Maleic Anhydride + Propene | DFT (B3LYP/6-31G*) | 25.2 |

Structure-Activity Relationship (SAR) Investigations of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its functional output, such as biological activity or material properties. mdpi.com For this compound, SAR investigations would focus on how modifications to the hexyl and methyl groups, or derivatization of the anhydride itself, influence its behavior.

Computational SAR studies often involve the calculation of various molecular descriptors:

Electronic Descriptors: These include parameters like partial atomic charges, dipole moment, and HOMO/LUMO energies. For instance, modifying the alkyl substituents would have a subtle but calculable effect on the electrophilicity of the carbonyl carbons.

Steric Descriptors: Molecular volume, surface area, and specific conformational features are important. The size and shape of the hexyl group can influence how the molecule fits into a binding site or packs in a solid state.

Lipophilic Descriptors: The partition coefficient (logP) is a measure of a molecule's hydrophobicity and is crucial for predicting its behavior in biological and multiphase systems.

For example, a hypothetical SAR study on a series of 2-alkyl-3-methylmaleic anhydride derivatives could investigate their potential as antifungal agents. Computational docking could be used to predict the binding affinity of these derivatives to a target enzyme.

The table below illustrates a hypothetical set of calculated descriptors for SAR analysis of functionalized maleic anhydride derivatives.

| Derivative | Modification | Calculated LogP | Calculated Dipole Moment (Debye) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| 2-Ethyl-3-methylmaleic Anhydride | Shorter alkyl chain | 1.5 | 4.2 | -5.8 |

| This compound | Base compound | 3.7 | 4.1 | -7.2 |

| 2-Decyl-3-methylmaleic Anhydride | Longer alkyl chain | 5.9 | 4.0 | -8.1 |

| 2-Hexyl-3-methylmaleimide | Anhydride to imide | 3.2 | 2.5 | -7.5 |

These computational predictions would then guide the synthesis and experimental testing of the most promising candidates. mdpi.com

Molecular Modeling and Computational Approaches to Compound Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules and their interactions. mdpi.comrsc.org For this compound, these approaches can be applied to understand its interactions in various contexts, from self-assembly to binding with macromolecules.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the this compound molecule over time, providing insights into its conformational flexibility. The hexyl chain, in particular, can adopt numerous conformations, and MD simulations can reveal the most probable shapes and how they are influenced by the solvent or surrounding molecules.

Docking Studies: If this compound or its derivatives are being investigated for biological applications, molecular docking can predict how they bind to a protein or other biological target. The anhydride or a ring-opened derivative could form covalent bonds with nucleophilic residues like serine or lysine, and docking algorithms can help identify potential binding sites and poses.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reactions in complex environments, such as an enzyme active site, hybrid QM/MM methods are employed. The reacting core of the molecule (the maleic anhydride ring) would be treated with high-level quantum mechanics, while the surrounding environment (the rest of the protein and solvent) is modeled using more computationally efficient molecular mechanics force fields. mdpi.com

These computational tools are essential for building a predictive understanding of how this compound interacts at a molecular level, bridging the gap between its structure and its macroscopic function.

Future Research Trajectories and Scientific Challenges

Exploration of Undiscovered Synthetic Routes and Transformations

While the Stobbe condensation represents a classical and viable method for the synthesis of alkyl-substituted maleic anhydrides, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies. asianpubs.orgwikipedia.orgchemistry-reaction.com The exploration of novel catalytic systems and reaction pathways will be crucial for accessing 2-Hexyl-3-methylmaleic Anhydride (B1165640) and its derivatives in higher yields and under milder conditions.

Future Research Directions:

Advanced Catalytic Syntheses: Investigating novel catalytic systems for the synthesis of 2-Hexyl-3-methylmaleic Anhydride is a primary area for future research. This includes the development of palladium-catalyzed oxidative dicarbonylation of appropriate alkynes, which has shown promise for producing maleic anhydrides. researchgate.net Furthermore, exploring light-mediated copper-catalyzed carbonylations of alkyl halides could offer a precious-metal-free alternative. organic-chemistry.org

Novel Transformations: Research into the transformation of the this compound ring system into other valuable chemical scaffolds is a promising avenue. For instance, exploring its conversion into highly substituted aromatic compounds like resorcinols or functionalized cyclopentenediones could yield novel molecules with unique properties. chimia.ch

Reaction Optimization: A systematic investigation into the reaction conditions of known synthetic methods, such as the Stobbe condensation, is warranted to optimize yield and stereoselectivity for this compound. asianpubs.orgwikipedia.orgchemistry-reaction.com

Development of Advanced Materials with Enhanced Functionality

The bifunctional nature of this compound, with its polymerizable double bond and reactive anhydride group, makes it an excellent candidate for the development of advanced materials with tailored properties. The presence of the hexyl group is expected to impart significant hydrophobicity, which can be harnessed in various material applications.

Future Research Directions:

pH-Responsive Polymers: The anhydride group can be readily functionalized to create pH-responsive polymers. Copolymers incorporating this compound could be designed as "smart" materials for applications such as intracellular drug delivery. nih.govpsu.eduresearchgate.net The length of the alkyl chain, in this case, a hexyl group, can be systematically varied to fine-tune the pH at which the polymer undergoes a conformational change, allowing for targeted release of therapeutic agents in specific cellular compartments like the endosome. nih.govpsu.edu

Liquid Crystalline Materials: Maleic anhydride derivatives have been utilized in the synthesis of liquid crystalline materials. frontiersin.orgnih.gov The introduction of a flexible hexyl chain in this compound could influence the mesomorphic and optical properties of resulting liquid crystals. Future studies could explore the synthesis and characterization of liquid crystals derived from this compound for potential use in display technologies.

Functionalized Polymers and Composites: The reactivity of the anhydride allows for its grafting onto various polymer backbones, such as polyolefins and polylactic acid (PLA). terchemicals.comnih.gov This modification can enhance adhesion, compatibility, and impact strength in polymer blends and composites. Research into the use of this compound as a coupling agent or compatibilizer in polymer systems is a promising area. terchemicals.com

Table 1: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Application | Role of this compound |

| pH-Responsive Polymers | Intracellular Drug Delivery | Provides pH-sensitivity and hydrophobicity. nih.govpsu.eduresearchgate.net |

| Liquid Crystals | Display Technologies | Influences mesomorphic and optical properties. frontiersin.orgnih.gov |

| Polymer Composites | Enhanced Material Properties | Acts as a coupling agent and compatibilizer. terchemicals.comnih.gov |

| Hydrogels | Wound Dressings, Tissue Engineering | Contributes to biocompatibility and mechanical properties. nih.gov |

Deeper Elucidation of Biological Mechanisms and Therapeutic Applications

Preliminary research on related maleic anhydride derivatives suggests a range of biological activities, including antimicrobial and antiproliferative effects. annalsmedres.orgnih.govresearchgate.netnih.govnih.gov A deeper understanding of the biological mechanisms of this compound and its derivatives is essential for developing potential therapeutic applications.

Future Research Directions:

Antimicrobial and Antifungal Activity: Systematic screening of this compound and its derivatives against a broad spectrum of bacteria and fungi is warranted. The lipophilic hexyl chain may enhance the compound's ability to interact with and disrupt microbial cell membranes. nih.govnih.gov Structure-activity relationship studies could elucidate the importance of the alkyl chain length and the anhydride functionality for antimicrobial efficacy. nih.gov

Antiproliferative and Cytotoxic Effects: Investigating the cytotoxic effects of this compound on various cancer cell lines is a promising research direction. annalsmedres.orgnih.gov The mechanism of action, whether through apoptosis, cell cycle arrest, or other pathways, should be a key focus. The cyclic anhydride structure has been implicated in the cytotoxicity of some natural products. nih.gov

Enzyme Inhibition: Given that some natural products containing a maleic anhydride moiety exhibit enzyme inhibitory activity, exploring the potential of this compound as an inhibitor of specific enzymes could lead to new therapeutic strategies. researchgate.net

Table 2: Investigated Biological Activities of Maleic Anhydride Derivatives

| Biological Activity | Investigated Organisms/Cell Lines | Key Findings |

| Antimicrobial | S. aureus, E. coli, P. aeruginosa | Maleic anhydride copolymers show significant bactericidal activity. annalsmedres.orgnih.govresearchgate.nettandfonline.com |

| Antifungal | Phytophthora sp. | The cyclic anhydride structure and lipophilicity of the alkyl side chain are important for activity. nih.gov |

| Antiproliferative | A549, C6, MG-63, MCF-7 cancer cells | Maleic anhydride-vinyl acetate (B1210297) conjugates exhibit selective toxicity against cancer cells. annalsmedres.org |

Consideration of Biorenewable Sources and Sustainable Production Methods

In line with the principles of green chemistry, future research should prioritize the development of sustainable synthetic routes to this compound utilizing biorenewable feedstocks.

Future Research Directions:

Synthesis from Bio-based Precursors: A significant research effort should be directed towards synthesizing this compound from renewable resources. Fatty acids, which are readily available from plant oils, can serve as a source for the hexyl group. researchgate.netresearchgate.neteprajournals.commdpi.comgoogle.com For instance, the "ene" reaction between maleic anhydride and unsaturated fatty acids presents a potential pathway. researchgate.netmdpi.com Similarly, castor oil derivatives can be modified to produce valuable chemical intermediates. acs.org

Green Reaction Conditions: The development of synthetic methods that utilize environmentally benign solvents, lower reaction temperatures, and minimize waste generation is crucial. researchgate.nettandfonline.com This includes exploring solvent-free reaction conditions and the use of recyclable catalysts.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, paving the way for novel materials, therapeutic agents, and sustainable chemical processes.

Q & A

Q. What are the standard laboratory methods for synthesizing 2-Hexyl-3-methylmaleic Anhydride?

Synthesis typically involves maleic anhydride derivatives modified with alkyl chains. While direct protocols for this compound are scarce, analogous methods for maleic anhydride functionalization can be adapted. For example:

- Esterification/Grafting : React maleic anhydride with hexanol and methyl groups under controlled conditions (e.g., 80°C, 9 hours) using catalysts like sulfuric acid or lipases. Optimize molar ratios to favor mono-substitution .

- Safety Protocols : Follow anhydride handling guidelines, including PPE (gloves, goggles) and ventilation, as outlined in safety data sheets for structurally similar compounds .

Q. How can researchers characterize the purity and structural integrity of this compound?

- FTIR Spectroscopy : Identify characteristic peaks (e.g., C=O stretching at ~1850 cm⁻¹ for anhydride groups). Compare with reference spectra for maleic anhydride derivatives .

- Titration Methods : Use acid-base back titration to quantify unreacted anhydride groups. For grafted polymers, dissolve samples in xylene and titrate with KOH, as demonstrated for maleic anhydride-grafted polypropylene .

- NMR Analysis : Confirm alkyl chain incorporation via ¹H NMR (δ 0.8–1.5 ppm for hexyl/methyl protons) and ¹³C NMR for carbonyl carbons (~170 ppm) .

Q. What are the primary applications of this compound in polymer modification?

- Compatibilizers : Enhance interfacial adhesion in polymer blends (e.g., polypropylene-cellulose) by grafting anhydride groups onto polymer backbones. Optimal grafting ratios (e.g., 178 mg/g Ca²⁺ adsorption capacity) are achieved at 80°C and 9-hour reaction times .

- Crosslinking Agents : Modify cellulose or starch for environmental applications (e.g., heavy metal adsorption in tailing dams) .

Advanced Research Questions

Q. How can reaction kinetics be modeled for hydrogenation or functionalization of this compound derivatives?

- Kinetic Parameter Determination : Use Ni/SiO₂ or Ni-Cu/SiO₂ catalysts to study hydrogenation rates. For tetrahydrophthalic anhydride, reaction orders were determined as 1 for the anhydride and 0.5 for hydrogen. Apply the Arrhenius equation to derive activation energy .

- Experimental Design : Vary temperature (50–120°C), pressure (1–10 bar), and catalyst loading. Monitor conversion via GC or HPLC .

Q. What experimental design strategies optimize grafting efficiency in polymer-anhydride systems?

- Response Surface Methodology (RSM) : Optimize variables like reaction time, temperature, and molar ratios. For eugenyl acetate synthesis, a 1:2 eugenol-to-acetic anhydride ratio at 60°C maximized yield .

- Statistical Validation : Use ANOVA to identify significant factors. For maleic anhydride grafting, cellulose mass (2 g) and reaction time (9 h) were critical .

Q. How should researchers address discrepancies in adsorption capacity data for anhydride-modified materials?

- Error Analysis : Evaluate titration accuracy (e.g., EDTA vs. atomic absorption spectroscopy) and sample homogeneity. Acid-base back titration errors in grafting studies can arise from incomplete dissolution or side reactions .

- Controlled Replicates : Repeat experiments under standardized conditions (e.g., pH 7, 25°C). For cellulose-based adsorbents, deviations >10% may indicate inconsistent crosslinking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.